N-(4-Fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide
Description
N-(4-Fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide is a heterocyclic compound that belongs to the family of pyrazolopyridines This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a tetrahydropyrazolopyridine core
Properties
Molecular Formula |
C14H15FN4O |
|---|---|
Molecular Weight |
274.29 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-3-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-1-carboxamide |
InChI |
InChI=1S/C14H15FN4O/c1-9-12-8-16-7-6-13(12)19(18-9)14(20)17-11-4-2-10(15)3-5-11/h2-5,16H,6-8H2,1H3,(H,17,20) |
InChI Key |
HCVOVSWDQDHJSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1CNCC2)C(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide typically involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . This method is widely used due to its efficiency and high yield. The reaction conditions often include heating the reactants in glacial acetic acid, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[4,3-c]pyridines. Compounds similar to N-(4-Fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide have been evaluated for their ability to inhibit cancer cell proliferation. A study indicated that derivatives of pyrazole showed promising activity against various cancer cell lines including K562 and MCF-7 cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Antifungal Properties
Research has demonstrated that pyrazole derivatives exhibit antifungal activities. For instance, N-(substituted pyridinyl)-pyrazole carboxamides were synthesized and tested against phytopathogenic fungi such as Gibberella zeae. Some compounds showed over 50% inhibition at concentrations lower than commercial fungicides . This suggests that this compound may also possess similar antifungal properties.
Neurological Applications
The compound's structural features suggest potential applications in neurology. Pyrazole derivatives have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems. For example, some studies focus on their impact on GABAergic and glutamatergic pathways which are crucial in conditions like epilepsy and anxiety disorders .
Case Studies
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorophenyl)-1-(pyrrolidine-1-carbonyl)cyclopropane-1-carboxamide
- N-(4-Fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxamide
Uniqueness
N-(4-Fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide is unique due to its specific substitution pattern and the presence of a tetrahydropyrazolopyridine core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
N-(4-Fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C14H16FN3
- Molecular Weight : 245.30 g/mol
- IUPAC Name : this compound
The compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors involved in various signaling pathways. Notably, it has been identified as a potent inhibitor of autotaxin (ATX), an enzyme implicated in inflammation and fibrosis. Studies have shown that derivatives of this compound can significantly reduce fibrosis in pulmonary models by modulating the TGF-β/Smad signaling pathway and downregulating collagen deposition .
Biological Activity
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
- Pulmonary Fibrosis Model : In a bleomycin-induced mouse model of pulmonary fibrosis, this compound demonstrated significant antifibrotic effects by regulating collagen deposition and inflammatory responses .
- Cancer Cell Lines : In vitro studies have shown that this compound inhibits anchorage-independent growth in cancer cell lines by targeting specific protein interactions crucial for cell survival and proliferation .
- Pharmacokinetic Studies : Research indicates that the compound has a bioavailability of approximately 69.5% when administered orally at a dose of 50 mg/kg in murine models. This suggests that it maintains effective plasma levels over extended periods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
